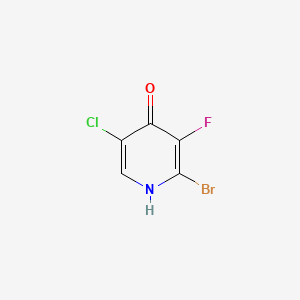

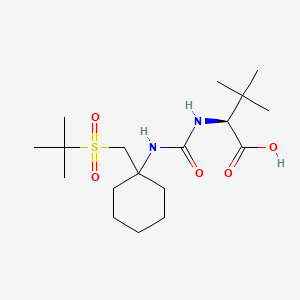

![molecular formula C8H5FN2O2 B567935 4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1260387-09-4](/img/structure/B567935.png)

4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid” is a chemical compound with the CAS Number: 1260387-09-4 . It has a molecular weight of 180.14 .

Synthesis Analysis

Two routes have been described for the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine N-oxide. Regioselective fluorination was achieved using either the Balz-Schiemann reaction or lithium-halogen exchange .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is recommended to be in a freezer .科学的研究の応用

Synthesis of Fluorinated Pyrrolopyridines

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of fluorinated heterocyclic compounds .

Summary of the Application

4-Fluoro-1H-pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of more complex organic molecules . Fluorinated heterocycles are of particular interest due to their unique chemical properties and potential applications in pharmaceuticals and materials science .

Methods of Application

Two routes have been described for the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine N-oxide . Regioselective fluorination was achieved using either the Balz-Schiemann reaction or lithium-halogen exchange .

Results or Outcomes

The successful synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine demonstrates the utility of these methods for the preparation of fluorinated heterocycles .

Targeting Fibroblast Growth Factor Receptors (FGFRs) in Cancer Therapy

Specific Scientific Field

This application is in the field of Medicinal Chemistry and Oncology .

Summary of the Application

Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Methods of Application

The exact methods of application are not specified in the available resources. However, it is likely that 4-Fluoro-1h-pyrrolo[2,3-b]pyridine derivatives are being developed and tested as potential FGFR inhibitors .

Results or Outcomes

While the specific results or outcomes are not detailed in the available resources, the research is indicative of the potential of 4-Fluoro-1h-pyrrolo[2,3-b]pyridine derivatives in the development of new cancer therapies .

Development of FGFR Inhibitors

Summary of the Application

A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported . Among them, compound 4h exhibited potent FGFR inhibitory activity .

Results or Outcomes

Antidiabetic and Anticancer Applications

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

Pyridine-containing compounds, including 4-Fluoro-1h-pyrrolo[2,3-b]pyridine, have shown potential for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .

Methods of Application

The exact methods of application are not specified in the available resources. However, it is likely that 4-Fluoro-1h-pyrrolo[2,3-b]pyridine derivatives are being developed and tested for these applications .

Results or Outcomes

While the specific results or outcomes are not detailed in the available resources, the research is indicative of the potential of 4-Fluoro-1h-pyrrolo[2,3-b]pyridine derivatives in the development of new therapies for various diseases .

Safety And Hazards

特性

IUPAC Name |

4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-4-1-2-10-7(4)11-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFQOEDBMKIYBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C(=C21)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

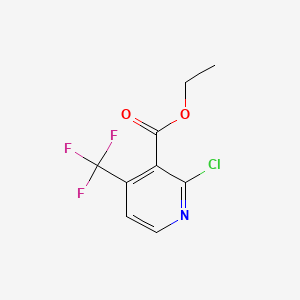

![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)

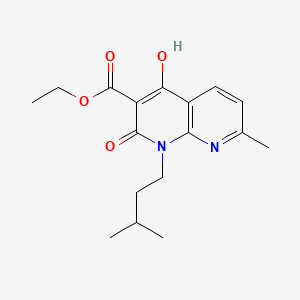

![N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide](/img/structure/B567861.png)

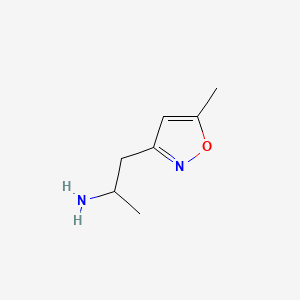

![N-[(3-chloropyrazin-2-yl)methyl]ethanamine](/img/structure/B567866.png)

![Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B567874.png)